N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with the chemical formula C20H22N6O4S , is a fascinating compound. It belongs to the class of sulfonamides and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of an appropriately substituted aniline with a pyridazinone derivative. The acetylation of the resulting intermediate yields the target compound.
Reaction Conditions::- Aniline condensation: Typically carried out in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate).
- Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent.
Industrial Production:: While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis often employs continuous flow reactors or batch processes to optimize yield and purity.
Chemical Reactions Analysis
Reaction Types::
Substitution: Reactions involving replacement of functional groups.
Oxidation/Reduction: Depending on reaction conditions, the compound can undergo oxidation or reduction.
Acetylation: Acetic anhydride, base (e.g., potassium carbonate).
Substitution: Various nucleophiles (e.g., amines, thiols).
Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products:: The primary product of acetylation is N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide itself. Substitution reactions yield derivatives with modified substituents.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its mode of action fully.
Comparison with Similar Compounds
Biological Activity
N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Acetylamino group : Enhances solubility and biological reactivity.
- Pyridazinone moiety : Associated with various pharmacological activities.
- Dimethoxyphenyl substituents : May play a role in modulating biological interactions.
Structural Formula
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . The compound's mechanism involves:
- Inhibition of cell proliferation : Demonstrated through MTT assays against various cancer cell lines, including HepG2 (liver cancer).
- Induction of apoptosis : Linked to the activation of caspases, which are crucial for programmed cell death.
Case Study: HepG2 Cell Line
Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
---|---|---|
3.25 | 90 | |
12.5 | 50 | 13.004 |
100 | 10 |
The study revealed that at a concentration of 12.5 µg/mL, the compound significantly reduced cell viability to 50%, indicating strong antiproliferative effects.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Interaction with DNA and proteins : The compound likely binds to specific macromolecules, disrupting their normal functions.
- Modulation of signaling pathways : It may influence pathways involved in cell survival and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activity of this compound relative to structurally similar derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenol | Analgesic and antipyretic properties |
N-(3-amino-4-methoxyphenyl)acetamide | Methoxy group on phenol | Anti-inflammatory activity |
2-(6-Oxopyridazin-1-yl)acetic acid | Pyridazinone core | Antimicrobial activity |
This compound | Acetylamino and pyridazinone structures | Diverse anticancer and potential therapeutic applications |
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H22N4O5/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-26-22(29)11-9-18(25-26)15-4-10-19(30-2)20(12-15)31-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
FLBMGEBZGNWAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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